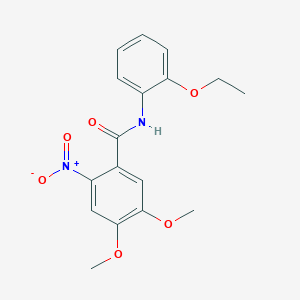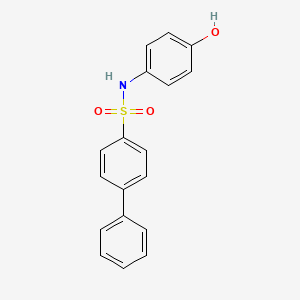
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone, also known as 'DON', is a synthetic compound that belongs to the class of phenylalkanones. It is a yellow crystalline powder with a molecular weight of 365.4 g/mol. DON has been widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of protein synthesis.
Mecanismo De Acción
DON acts as an inhibitor of protein synthesis by binding to the 60S ribosomal subunit and preventing the binding of aminoacyl-tRNA to the A-site of the ribosome. This results in the inhibition of peptide bond formation and the subsequent inhibition of protein synthesis.
Biochemical and Physiological Effects:
DON has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in a variety of cell types, including cancer cells. DON has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DON has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DON in lab experiments include its ability to inhibit protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using DON is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to use caution when handling DON and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research involving DON. One area of interest is the development of more specific inhibitors of protein synthesis that can target specific proteins or pathways. Another area of interest is the use of DON in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DON and its potential toxicity in different cell types.
Métodos De Síntesis
The synthesis of DON involves the reaction between 2,5-dimethoxyaniline and ethyl 4-bromobenzoate in the presence of potassium carbonate. The resulting compound is then nitro-reduced with sodium dithionite to produce DON. The yield of the synthesis method is approximately 70%.
Aplicaciones Científicas De Investigación
DON has been widely used in scientific research for its ability to inhibit protein synthesis. This property has made it a useful tool in studying the mechanisms of protein synthesis and the role of specific proteins in cellular processes. DON has also been used to study the effects of protein synthesis inhibition on cell growth and differentiation.
Propiedades
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-ethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-4-25-14-7-5-12(6-8-14)16(20)9-13-10-17(23-2)18(24-3)11-15(13)19(21)22/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJJUGATKOQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)



![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)

![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)